(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone
Description
Properties
IUPAC Name |
(2-fluorophenyl)-imino-methyl-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNOS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVOTLOTIZBCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284352 | |
| Record name | S-(2-Fluorophenyl)-S-methylsulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085526-17-5 | |
| Record name | S-(2-Fluorophenyl)-S-methylsulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1085526-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(2-Fluorophenyl)-S-methylsulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)(imino)methyl-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfoximines, including this compound, are typically synthesized through multi-step procedures involving the formation of sulfur stereogenic centers and the introduction of imino groups. The preparation methods can be broadly categorized into:
- Formation of the sulfoximine functional group via oxidation and imidation of sulfides or sulfinamides.
- Incorporation of fluorophenyl substituents through selective substitution or arylation reactions.
- Asymmetric synthesis approaches to obtain enantiopure sulfoximines.
These methods are designed to control stereochemistry and functional group compatibility, enabling the synthesis of compounds with potential biological activities.
Stepwise Preparation Methods
Formation of the Imino Group and Sulfoximine Core
The synthesis of this compound generally starts with a sulfide or sulfinamide precursor bearing the fluorophenyl group. The key step involves the oxidation of the sulfur atom to generate the sulfoximine structure, which contains the sulfur–nitrogen double bond (imino group).
- Oxidation and Imidation : The sulfur atom in a 2-fluorophenyl-substituted sulfide is oxidized, often using oxidants like hydrogen peroxide or oxaziridines, in the presence of imidation reagents such as iminoiodinanes to form the sulfoximine moiety.
- Catalytic Enantioselective Oxidation : Advanced methods utilize chiral catalysts (e.g., chiral Brønsted acids, polyoxometalates) to achieve enantioselective oxidation, yielding enantiopure sulfoximines with high stereocontrol.
Incorporation of the 2-Fluorophenyl Group
The 2-fluorophenyl substituent can be introduced either by:
- Starting with a 2-fluorophenyl-containing sulfide or sulfinamide as the substrate.
- Performing S-arylation of chiral sulfinamides using diaryliodonium salts under copper catalysis to attach the fluorophenyl group selectively at the sulfur center.
This approach allows for the synthesis of sulfoximines with diverse aryl substitutions, including fluorinated phenyl rings, which modify the compound's electronic properties and biological activity.
Enantiospecific and Catalytic Strategies
Recent research has emphasized the importance of stereochemistry in sulfoximine synthesis due to the impact of chirality on biological activity:
| Method Type | Description | Advantages | Limitations |
|---|---|---|---|
| Diastereoselective Transformations Using Chiral Auxiliaries | Use of chiral auxiliaries (e.g., N-benzyl-1-phenylethanamine) to induce stereoselectivity in sulfinamide intermediates. | High stereocontrol; well-established protocols | Requires auxiliary removal steps |
| Enantiospecific Transformations of Enantiopure Sulfinamides | Selective S-alkylation or S-arylation of chiral sulfinamides to form sulfoximines with retention of configuration. | Precise stereochemical outcome; versatile | Substrate scope may be limited |
| Catalytic Enantioselective Oxidation | Use of chiral catalysts (e.g., chiral Brønsted acids, polyoxometalates) for oxidation of sulfides to sulfoximines. | Scalable; environmentally benign; high ee | Catalyst cost and availability |
These methods have been successfully applied to synthesize sulfoximines structurally related to this compound, enabling the preparation of enantiopure compounds suitable for pharmaceutical research.
Representative Synthetic Route Example
A typical synthetic sequence for this compound may involve:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-fluorophenyl sulfide | Reaction of 2-fluorophenyl halide with thiol or sulfide precursor | 2-Fluorophenyl sulfide intermediate |
| 2 | Oxidation and imidation | Use of iminoiodinane reagents and oxidants (e.g., H2O2) with chiral catalyst or auxiliary | Formation of sulfoximine core |
| 3 | Purification and stereochemical resolution | Chromatography or crystallization | Enantiopure this compound |
This sequence allows for control over the stereochemistry and functionalization of the sulfoximine, with the fluorophenyl group providing enhanced properties.
Research Findings and Notes
- The presence of the fluorine atom in the ortho position of the phenyl ring influences the electronic environment of the sulfoximine, potentially altering biological activity and metabolic stability.
- Enantioselective synthesis methods have been refined to minimize racemization during fluorination and nucleophilic substitution steps by optimizing solvents and additives such as potassium acetate and lithium bromide.
- The use of diaryliodonium salts in copper-catalyzed S-arylation reactions has expanded the scope of aryl substituents that can be introduced, including fluorinated phenyl groups, enabling the synthesis of diverse sulfoximines.
- Challenges remain in obtaining enantiopure sulfinamide precursors, but commercially available chiral sulfinamides and auxiliaries facilitate the preparation of enantiomerically enriched sulfoximines.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Stereochemical Control | Typical Yield | Notes |
|---|---|---|---|---|
| Oxidation and Imidation of Sulfides | Iminoiodinanes, H2O2, chiral catalysts | High (enantioselective) | Moderate-High | Requires careful control of conditions |
| S-Arylation of Chiral Sulfinamides | Diaryliodonium salts, Cu catalyst | High (enantiospecific) | High | Versatile for aryl substitutions |
| Diastereoselective Synthesis with Auxiliaries | Chiral auxiliaries (e.g., N-benzyl-1-phenylethanamine) | High | Moderate | Auxiliary removal needed |
| Enantiospecific S-Alkylation of Sulfinamides | NaH, 15-crown-5, alkyl halides | High | Moderate | Steric hindrance at N favors S-alkylation |
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, dichloromethane, and N,N-dimethylformamide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Donating Groups (e.g., methyl, methoxy): Enhance lipophilicity and metabolic stability, as seen in 4-methylphenyl and 4-methoxyphenyl derivatives .
- Hydrophilic Groups (e.g., hydroxyl): Improve aqueous solubility but may reduce membrane permeability .
Physicochemical Properties
- Solubility: Hydroxyl-containing derivatives (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone) exhibit higher water solubility due to hydrogen bonding, whereas halogenated analogs (e.g., bromophenyl or chloropyrimidinyl) are more lipophilic .
- Stability: Fluorinated and methoxy-substituted compounds demonstrate enhanced oxidative stability compared to alkyl-substituted analogs, as electron-withdrawing groups protect the sulfur center .
Biological Activity
(2-Fluorophenyl)(imino)methyl-lambda6-sulfanone is a sulfoximine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 173.21 g/mol. The presence of the fluorophenyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications. Its sulfanone functional group contributes to its diverse biological activities.
Mechanisms of Biological Activity
Research indicates that sulfoximines, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : In vitro assays have demonstrated effectiveness against various microbial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent. -
Cytotoxicity in Cancer Research :
In a preliminary screening for anticancer activity, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 20 µM and 30 µM, respectively, indicating moderate cytotoxic effects. -
Enzyme Inhibition Studies :
The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results showed a 50% inhibition at a concentration of 10 µM, suggesting potential implications for Alzheimer's disease treatment.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (3-Fluorophenyl)(imino)methyl-lambda6-sulfanone | C7H8FNO2S | Moderate antimicrobial effects |
| (2-Chlorophenyl)(imino)methyl-lambda6-sulfanone | C7H8ClNO2S | Stronger enzyme inhibition |
| (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone | C7H8F2N O2S | Enhanced cytotoxicity |
This table illustrates how variations in substitution can influence biological activity, highlighting the unique profile of this compound.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the specific pathways through which the compound exerts its effects.
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure can enhance biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (2-Fluorophenyl)(imino)methyl-λ⁶-sulfanone?
- Answer: The compound can be synthesized via nucleophilic addition reactions using fluorophenyl precursors (e.g., 3-(2-fluorophenyl)propionaldehyde) and sulfonylating agents. Key steps include:
- Step 1: Activation of the imino group using catalysts like BF₃·Et₂O to enhance electrophilicity.
- Step 2: Sulfur incorporation via reaction with sulfonyl chlorides under inert conditions (N₂ atmosphere).
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation: FT-IR and ¹H/¹³C NMR confirm the sulfanone and imino functional groups .
Q. Which spectroscopic techniques are essential for structural characterization?
- Answer:
-
¹H/¹³C NMR: Assign imino protons (δ 8.1–8.5 ppm) and sulfanone sulfur environment (δ 120–130 ppm for λ⁶-S). Use 2D NOESY to resolve overlapping signals in aromatic regions .
-
FT-IR: Confirm S=O stretches (1050–1150 cm⁻¹) and C=N vibrations (1640–1680 cm⁻¹) .
-
Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks).
Technique Key Peaks/Bands Diagnostic Utility ¹H NMR δ 8.3 ppm (imino H) Confirms imine linkage ²D NOESY H3(T2)-H1(G18) correlations Resolves proton proximity FT-IR 1120 cm⁻¹ (S=O) Validates sulfanone core
Advanced Research Questions
Q. How can stereochemical challenges in sulfanone derivatives be addressed during synthesis?
- Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (R)-BINOL) to control diastereomer formation.
- Chromatographic Separation: Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Crystallography: Single-crystal X-ray diffraction resolves absolute configuration, critical for bioactivity studies .
Q. What strategies resolve contradictions in NMR data for imino protons?
- Answer: Discrepancies arise due to tautomerism or solvent effects. Mitigation includes:
-
Temperature Control: Collect spectra at 283 K to slow proton exchange and sharpen imino signals .
-
Solvent Screening: Use DMSO-d₆ to stabilize hydrogen bonds or CDCl₃ for sharper aromatic signals.
-
Dynamic NMR (DNMR): Analyze temperature-dependent chemical shifts to identify tautomeric equilibria.
Proton Type Assignment Method Conditions Imino (N-H) 2D NOESY with H2O suppression 283 K, D₂O solvent Aromatic (F-C₆H₄) ¹H-¹³C HSQC CDCl₃, 298 K
Q. How does the 2-fluorophenyl substituent influence reactivity in cross-coupling reactions?
- Answer: The fluorine atom:
- Electron-Withdrawing Effect: Activates the phenyl ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling with boronic acids).
- Steric Hindrance: Ortho-fluorine reduces steric bulk compared to chloro/bromo analogs, favoring C–S bond formation .
- Experimental Design:
- Optimize Pd(OAc)₂/XPhos catalyst loading (1–5 mol%) in toluene/EtOH (3:1).
- Monitor reaction progress via TLC (Rf = 0.4 in hexane:EtOAc 7:3) .
Q. What methodological considerations are critical for assessing biological activity?
- Answer:
- Assay Design: Use fluorinated sulfanones in antimicrobial assays (MIC against S. aureus and E. coli) with ampicillin as a positive control .
- Cytotoxicity Profiling: Employ MTT assays on HEK-293 cells to differentiate bioactivity from general toxicity.
- Data Interpretation: Normalize activity to logP values; higher lipophilicity (logP >2.5) correlates with membrane penetration .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on sulfanone bioactivity?
- Answer:
- Source Evaluation: Prioritize peer-reviewed studies over preprint data. For example, antimicrobial activity in was validated via standardized CLSI protocols, whereas conflicting data may lack proper controls.
- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (µM vs. µg/mL).
- Reproducibility Checks: Replicate assays under identical conditions (pH 7.4, 37°C) to isolate compound-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
